2-[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-ethanol
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Overview
Description
2-[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-ethanol is a chemical compound characterized by its unique molecular structure, which includes a chloro-pyridine ring and an amino-ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-ethanol typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is constructed using methods such as the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.
Chlorination: The pyridine ring is then chlorinated at the 6-position using reagents like thionyl chloride or phosphorus oxychloride.
Introduction of the Amino-Ethanol Group: The amino-ethanol group is introduced through nucleophilic substitution reactions, where the chloro-pyridine reacts with ethanolamine under specific conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like ammonia or amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the specific conditions.
Reduction Products: Reduced forms of the compound, which may have different biological activities.
Substitution Products: Derivatives with different functional groups, potentially altering the compound's properties.
Scientific Research Applications
2-[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-ethanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 2-[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-ethanol exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
2-[(6-Chloro-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol: A structural analog with an isopropyl group instead of a methyl group.
2-[(6-Chloro-pyridin-3-ylmethyl)-ethyl-amino]-ethanol: Another analog with an ethyl group in place of the methyl group.
Uniqueness: 2-[(6-Chloro-pyridin-3-ylmethyl)-methyl-amino]-ethanol is unique due to its specific combination of functional groups, which can influence its reactivity and biological activity. The presence of the chloro-pyridine ring and the amino-ethanol group contributes to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
2-[(6-chloropyridin-3-yl)methyl-methylamino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O/c1-12(4-5-13)7-8-2-3-9(10)11-6-8/h2-3,6,13H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPVSBHFHFSCHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1=CN=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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